N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Description
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with methoxy groups at positions 4 and 5. The 2-position of the benzothiazole ring is linked to a 4-methoxybenzamide moiety. Benzothiazoles are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-6-4-10(5-7-11)16(20)19-17-18-14-12(22-2)8-9-13(23-3)15(14)24-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRMTZFVHKTJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide as the solvent . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing base-promoted intramolecular C–S bond coupling cyclization in dioxane .
Chemical Reactions Analysis
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration under acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme activities and cellular processes. In medicine, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is investigated for its potential as an anti-cancer and anti-inflammatory agent. Industrially, it is used in the development of new materials with specific properties, such as fluorescence and electroluminescence .
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- The sulfamoyl group on the benzamide enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility .
- The 4-fluoro substituent on the benzamide increases lipophilicity and metabolic stability compared to methoxy .
Hybrid Structures with Additional Moieties
- N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide hydrochloride ():
The morpholinylethyl group enhances solubility through its hydrophilic tertiary amine, while the dual benzothiazole system may promote π-π stacking interactions. The hydrochloride salt further improves bioavailability .
Amide Group Modifications
Spectral and Analytical Insights
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . Absence of C=S bands (~1240–1255 cm⁻¹) distinguishes it from thione-containing analogs .
- NMR Spectroscopy : Methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) would dominate the spectrum, with splitting patterns reflecting substituent positions .
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17N3O3S
- Molecular Weight : 295.40 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : Compounds like this compound have shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Similar benzothiazole derivatives have demonstrated the ability to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling, suggesting potential therapeutic applications in inflammatory diseases .
Antiproliferative Activity
A study on related compounds showed significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the following table:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
These results indicate that modifications in the molecular structure can significantly influence the biological activity of benzothiazole derivatives .
Anti-inflammatory Activity
In vitro studies suggest that this compound may inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses. This inhibition correlates with a decrease in pro-inflammatory cytokines such as TNF-α and IL-1β .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A research team evaluated the effects of benzothiazole derivatives on breast cancer cells. They found that treatment with these compounds resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Study on Anti-inflammatory Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
